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Compound of Interest

Compound Name:
5-[(Dimethylamino)methyl]-2-

fluoroaniline

CAS No.: 760945-13-9

Cat. No.: B13412941 Get Quote

5-[(Dimethylamino)methyl]-2-fluoroaniline is a highly functionalized aniline derivative that

serves as a strategic building block in the synthesis of complex organic molecules, particularly

within the pharmaceutical and agrochemical industries. Its structure is distinguished by three

key features that impart unique reactivity and desirable pharmacological properties:

The 2-Fluoroaniline Core: The fluorine atom, positioned ortho to the amine, profoundly

influences the molecule's electronic properties. The high electronegativity of fluorine lowers

the pKa of the aniline nitrogen, modulating its nucleophilicity. In drug development, the C-F

bond is exceptionally stable and resistant to metabolic degradation, often enhancing the

pharmacokinetic profile of a lead compound.[1][2][3] Furthermore, fluorine can engage in

favorable interactions with protein targets, potentially increasing binding affinity.[2][4]

The Nucleophilic Aniline: The primary aromatic amine is a versatile functional group, acting

as a potent nucleophile for C-N bond formation. This site is the primary reactive handle for

constructing diarylamines and amides, which are prevalent motifs in biologically active

molecules, especially kinase inhibitors.

The 5-[(Dimethylamino)methyl] Group: This tertiary amine side chain provides a basic handle

that can improve the aqueous solubility of derivatives, a critical property for drug candidates.

[5] It can also serve as a point of interaction within a biological target or be used for further

chemical modification.
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This combination of features makes 5-[(Dimethylamino)methyl]-2-fluoroaniline a valuable

precursor for creating libraries of compounds for high-throughput screening and for the rational

design of targeted therapeutics. This guide details its core reactivity, provides validated

protocols for key synthetic transformations, and contextualizes its application in modern

medicinal chemistry.

Physicochemical and Reactivity Profile
A summary of the key properties of 5-[(Dimethylamino)methyl]-2-fluoroaniline is essential

for planning its use in synthesis.

Property Value Significance in Synthesis

CAS Number 1025593-53-3
Unique identifier for sourcing

and safety information.

Molecular Formula C₁₀H₁₅FN₂

Used for calculating molar

equivalents and for mass

spectrometry.

Molecular Weight 182.24 g/mol
Essential for accurate reagent

measurement.

Appearance
Typically a liquid or low-melting

solid

Influences handling and

dispensing procedures.

Reactivity Sites

1. Aniline Nitrogen (N-H):

Primary nucleophilic site for

coupling and acylation

reactions. 2. Aromatic Ring (C-

H): Can undergo electrophilic

aromatic substitution, though

the amine is the dominant

reactive site. 3. Dimethylamino

Nitrogen: A basic site,

generally non-nucleophilic

under typical coupling

conditions due to steric

hindrance.

Understanding the hierarchy of

reactivity is crucial for

achieving selective

transformations.
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Application Protocol I: Palladium-Catalyzed C-N
Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is one ofthe most powerful and versatile methods for forming

carbon-nitrogen bonds. In this reaction, the aniline nitrogen of 5-[(Dimethylamino)methyl]-2-
fluoroaniline acts as the nucleophile to displace a halide or triflate from an aromatic or

heteroaromatic ring, catalyzed by a palladium complex. This reaction is fundamental to the

synthesis of diarylamines, a common core in many kinase inhibitors.

Causality Behind Experimental Choices:
Catalyst System: Modern palladium precatalysts (e.g., G3- or G4-palladacycles) are often

preferred over traditional sources like Pd(OAc)₂ because they efficiently generate the active

Pd(0) species, leading to cleaner reactions and lower catalyst loadings.[6]

Ligand: The choice of phosphine ligand is critical and substrate-dependent.[7] Bulky,

electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective.

They promote the oxidative addition of the aryl halide to the palladium center and facilitate

the final reductive elimination step, which forms the C-N bond.[6][8] For primary amines like

our building block, ligands such as BrettPhos are often excellent choices.[6]

Base: A strong, non-nucleophilic base is required to deprotonate the aniline, making it a

more potent nucleophile. Sodium tert-butoxide (NaOtBu) is common, but for substrates with

base-sensitive functional groups (like esters), weaker bases such as cesium carbonate

(Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher

temperatures.[6][9]

Solvent & Atmosphere: The catalytic cycle involves oxygen-sensitive Pd(0) species.

Therefore, the reaction must be performed using anhydrous, degassed solvents under an

inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[6] Toluene,

dioxane, and THF are common solvents.

Detailed Step-by-Step Protocol:
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir

bar, add the aryl halide (1.0 equiv.), 5-[(Dimethylamino)methyl]-2-fluoroaniline (1.1–1.2
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equiv.), the phosphine ligand (e.g., BrettPhos, 2.4 mol%), and the base (e.g., NaOtBu, 1.4

equiv.) under an inert atmosphere (e.g., in a glovebox).

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) or a precatalyst (e.g.,

BrettPhos Pd G3, 2 mol%). If not using a glovebox, purge the sealed flask with argon for 5-

10 minutes.

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration

of ~0.1 M) via syringe.

Reaction: Place the sealed flask in a preheated oil bath at 80–110 °C. Stir vigorously for 4–

24 hours.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like

ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the

filtrate to a separatory funnel, wash with water and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by flash column

chromatography on silica gel to yield the desired diarylamine product.
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1. Inert Atmosphere Setup

2. Reaction

3. Workup & Purification

Add Aryl Halide (1.0 eq),
Building Block (1.2 eq),

Base (1.4 eq), Ligand (2.4 mol%)

Add Pd Precatalyst (2 mol%)

Seal & Purge with Argon

Add Degassed Solvent
(e.g., Toluene)

Heat & Stir
(80-110 °C, 4-24h)

Monitor by TLC/LC-MS

Cool to RT & Dilute

Filter through Celite

Wash with H₂O & Brine

Dry, Concentrate & Purify
(Column Chromatography)

Final Diaryl-Amine Product
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Caption: Workflow for Buchwald-Hartwig Amination.
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Application Protocol II: Amide and Sulfonamide
Synthesis
The formation of amides and sulfonamides from the aniline nitrogen is a cornerstone of

medicinal chemistry. These functional groups are stable, participate in hydrogen bonding, and

are present in countless approved drugs. The reaction involves the acylation or sulfonylation of

5-[(Dimethylamino)methyl]-2-fluoroaniline with a suitable electrophile.

Causality Behind Experimental Choices:
Electrophiles: Acyl chlorides and sulfonyl chlorides are highly reactive and provide rapid,

often quantitative, conversion. Alternatively, carboxylic acids can be used in the presence of

a peptide coupling reagent (e.g., EDC, HATU), which is ideal for more delicate substrates.

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its

role is to scavenge the hydrochloric acid (HCl) byproduct generated when using acyl/sulfonyl

chlorides, preventing protonation of the starting aniline (which would render it unreactive)

and driving the reaction to completion.

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are

used to prevent hydrolysis of the reactive acyl/sulfonyl chloride.

Detailed Step-by-Step Protocol (using an Acyl Chloride):
Setup: Dissolve 5-[(Dimethylamino)methyl]-2-fluoroaniline (1.0 equiv.) in anhydrous DCM

in a round-bottom flask under a nitrogen atmosphere. Add triethylamine (1.5 equiv.).

Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the

exothermicity of the reaction.

Addition of Electrophile: Add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.

Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours.

Monitoring: Monitor the reaction by TLC or LC-MS.
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Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with a mild acid

(e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium

bicarbonate (NaHCO₃) to remove acidic impurities, and finally with brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude

amide can be purified by recrystallization or flash column chromatography if necessary.

1. Dissolve Building Block (1.0 eq)
& Base (e.g., TEA, 1.5 eq) in DCM

2. Cool to 0 °C

3. Add Acyl Chloride (1.05 eq)
Dropwise

4. Stir & Warm to RT
(1-4h)

5. Dilute & Wash
(HCl, NaHCO₃, Brine)

6. Dry, Concentrate &
Purify (Recrystallization/Chromatography)

Final Amide Product

Click to download full resolution via product page

Caption: General workflow for amide synthesis.
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Application Spotlight: Scaffolding for Kinase
Inhibitors
A primary application of fluorinated anilines is in the synthesis of kinase inhibitors, a major class

of cancer therapeutics.[10] These drugs typically function by competing with ATP for binding to

the kinase active site. The aniline moiety is often designed to form one or two critical hydrogen

bonds with the "hinge region" of the kinase, an essential interaction for potent inhibition.

Role of the 2-Fluoroaniline Moiety: When incorporated into a heterocyclic scaffold (e.g., a

quinazoline[11][12] or pyrimidine), the N-H of the aniline can act as a hydrogen bond donor.

The ortho-fluoro substituent can enhance binding affinity through favorable electronic

interactions and can block metabolic attack at the adjacent position, increasing the drug's

half-life.[2][13]

Role of the Side Chain: The dimethylaminomethyl group serves as a "solubilizing tail" and

can extend out of the primary binding pocket towards the solvent-exposed region of the

protein, improving pharmacokinetic properties.

Kinase ATP-Binding Pocket

Inhibitor Derived from Building Block

Hinge Region
(Backbone Amides)

Hydrophobic Pocket
Solvent-Exposed

Region

Heterocyclic Scaffold
(e.g., Quinazoline)

 Hydrophobic
 Interactions 2-Fluoroaniline Moiety

 H-Bonds 

-(CH₂)-NMe₂ Group

 Solubility/
Interactions 

Click to download full resolution via product page

Caption: Binding model of a kinase inhibitor scaffold.

Conclusion
5-[(Dimethylamino)methyl]-2-fluoroaniline is more than a simple starting material; it is a

strategically designed building block that provides chemists with multiple avenues for molecular
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diversification. Its inherent features—a nucleophilic center modulated by fluorine, a

metabolically robust C-F bond, and a solubilizing side chain—make it an exceptionally valuable

tool in the design and synthesis of next-generation therapeutics. The protocols and principles

outlined in this guide provide a robust framework for leveraging its full synthetic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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